Imidazo[1,5-A]pyridine-1-carboxylic acid
Description
The Significance of Fused Nitrogen Heterocycles in Medicinal and Materials Science
Fused nitrogen heterocycles, which consist of at least two rings sharing a common nitrogen atom and one or more other atoms, are fundamental structural motifs in a vast array of functional molecules. In medicinal chemistry, these scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets with high affinity and specificity. Their rigid, three-dimensional frameworks provide a well-defined orientation of substituents, facilitating precise molecular recognition. This has led to their incorporation into numerous pharmaceuticals.
In the realm of materials science, fused nitrogen heterocycles are valued for their unique electronic and photophysical properties. Many of these compounds exhibit fluorescence and are being investigated for applications in organic light-emitting diodes (OLEDs), chemical sensors, and imaging agents. Their electron-rich nature also makes them suitable components in the design of novel conductive polymers and other advanced materials.
Unique Structural Features and Reactivity Profile of the Imidazo[1,5-A]pyridine (B1214698) Core
The imidazo[1,5-a]pyridine core is an aromatic, bicyclic system composed of a pyridine (B92270) ring fused to an imidazole (B134444) ring. This fusion results in a planar structure with a unique distribution of π-electrons, which dictates its chemical behavior. The presence of two nitrogen atoms with different electronic environments—one pyridine-like and one pyrrole-like—imparts a distinct reactivity profile to the molecule.
The introduction of a carboxylic acid group at the 1-position, to form imidazo[1,5-a]pyridine-1-carboxylic acid, further modulates the electronic properties and reactivity of the core. The carboxylic acid group is an electron-withdrawing group, which can influence the susceptibility of the ring system to electrophilic and nucleophilic attack. The reactivity of the core is a subject of ongoing research, with studies exploring various substitution patterns to fine-tune its chemical properties for specific applications.
Historical Context and Evolution of Research on this compound
Research into the imidazo[1,5-a]pyridine scaffold has evolved significantly over the decades. Early synthetic methods for this class of compounds were often challenging, requiring harsh reaction conditions and resulting in low yields. thieme-connect.com One of the more established routes to the imidazo[1,5-a]pyridine core involves the cyclization of 2-(aminomethyl)pyridine amides. thieme-connect.com However, these methods often required high temperatures and the use of aggressive reagents like phosphorus oxychloride or polyphosphoric acid, which could lead to side reactions and limit the scope of compatible functional groups. thieme-connect.com
A significant advancement in the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids was reported, which involves a more efficient and milder approach. This method utilizes the reaction of 2-(aminomethyl)pyridine with acyl chlorides, followed by a one-pot treatment with trifluoroacetic anhydride (B1165640) to yield 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones. These intermediates are then converted to the desired imidazo[1,5-a]pyridine-1-carboxylic acids in high yields via haloform cleavage. thieme-connect.com This development has made the target compound and its derivatives more accessible for further investigation.
Emerging Trends and Future Directions in this compound Research
Current research on this compound and its parent scaffold is expanding into new and exciting areas. A primary focus is the development of even more efficient and versatile synthetic methodologies to allow for a wider range of substitutions on the heterocyclic core. This will enable the creation of libraries of derivatives for screening in various applications.
In medicinal chemistry, the focus is on exploring the therapeutic potential of these compounds, particularly in areas where other imidazo[1,5-a]pyridine derivatives have shown promise, such as in the development of treatments for inflammatory and cardiovascular diseases. In materials science, the unique photophysical properties of the imidazo[1,5-a]pyridine core are being harnessed to create novel fluorescent dyes and sensors. The ability to tune the emission wavelengths by modifying the substituents on the ring system makes these compounds highly attractive for such applications.
The continued exploration of the chemical space around this compound is expected to yield new molecules with tailored properties, paving the way for advancements in both medicine and materials science.
Data Tables
| Compound Name | Molecular Formula | Key Research Finding |
| This compound | C₈H₆N₂O₂ | Efficient synthesis developed via haloform cleavage of a trifluoromethyl ketone precursor. thieme-connect.com |
| 2-(aminomethyl)pyridine | C₆H₈N₂ | Common starting material for the synthesis of the imidazo[1,5-a]pyridine core. thieme-connect.com |
| 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanone | C₁₀H₅F₃N₂O | Key intermediate in a modern synthetic route to this compound. thieme-connect.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-6-3-1-2-4-10(6)5-9-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWQZFXZDXTXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569487 | |
| Record name | Imidazo[1,5-a]pyridine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138891-51-7 | |
| Record name | Imidazo[1,5-a]pyridine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,5-a]pyridine-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Imidazo 1,5 a Pyridine 1 Carboxylic Acid and Its Derivatives
Cyclization Strategies for the Imidazo[1,5-A]pyridine (B1214698) Scaffold
The foundational method for synthesizing the imidazo[1,5-a]pyridine core relies on the intramolecular cyclodehydration of N-[(pyridin-2-yl)methyl]amides. This reaction typically requires a dehydrating agent or catalyst to facilitate the formation of the five-membered imidazole (B134444) ring fused to the pyridine (B92270) ring. The choice of cyclizing agent can significantly influence reaction conditions, yields, and substrate scope. thieme-connect.comnih.gov
Phosphorus oxychloride (POCl₃) is a classical and effective reagent for the cyclization of 2-(aminomethyl)pyridine amides. thieme-connect.comnih.gov The reaction proceeds by activation of the amide carbonyl group by POCl₃, making it more susceptible to intramolecular nucleophilic attack by the pyridine ring nitrogen. This is followed by dehydration to yield the aromatic imidazo[1,5-a]pyridine ring system.
This method is widely used for preparing a variety of substituted imidazo[1,5-a]pyridines. For instance, N-[(pyridin-2-yl)methyl]arylamides can be cyclized in the presence of phosphorus oxychloride under reflux conditions to generate 3-arylimidazo[1,5-a]pyridines in good yields. nih.gov The reaction is often carried out in a suitable solvent, and the conditions are vigorous enough to drive the dehydration process. nih.govrsc.org
Table 1: Examples of Imidazo[1,5-a]pyridine Synthesis using POCl₃
| Starting Amide | Product | Yield (%) | Reference |
|---|---|---|---|
| N-[(pyridin-2-yl)methyl]benzamide | 3-Phenylimidazo[1,5-a]pyridine | Good | nih.gov |
Polyphosphoric acid (PPA) is another powerful dehydrating agent used to promote the cyclization of 2-(aminomethyl)pyridine amides. thieme-connect.comnih.gov PPA serves as both a solvent and a catalyst, and the reactions are typically conducted at elevated temperatures (e.g., 80–100 °C). thieme-connect.com This method has been successfully applied in the synthesis of various imidazo[1,5-a]pyridine derivatives. nih.govresearchgate.net
More recently, a novel synthetic approach has been demonstrated using PPA in combination with phosphorous acid to activate nitroalkanes, which then act as the electrophilic component in a cyclocondensation reaction with 2-(aminomethyl)pyridines (also known as 2-picolylamines). beilstein-journals.orgnih.gov This method, while requiring relatively harsh conditions, provides access to imidazo[1,5-a]pyridines with moderate to good yields. beilstein-journals.org
Table 2: PPA-Mediated Synthesis of Imidazo[1,5-a]pyridines
| Reactants | Reagent/Conditions | Product | Yield (%) | Reference |
|---|
The combination of acetic anhydride (B1165640) and a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) can also be employed for the cyclization of 2-(aminomethyl)pyridine amides. thieme-connect.com In this process, the amide is likely activated by acylation, followed by an acid-catalyzed intramolecular cyclization and dehydration. This method often requires heating to drive the reaction to completion. thieme-connect.comresearchgate.net The use of p-TsOH has been noted in various synthetic strategies for imidazo[1,5-a]pyridine analogs, highlighting its utility as a catalyst in these cyclization reactions. acs.org
Acetoformic anhydride is another reagent cited for the synthesis of imidazo[1,5-a]pyridines via the cyclization of 2-(aminomethyl)pyridine amides. thieme-connect.com Similar to other anhydrides, it functions as a dehydrating agent to facilitate the ring-closing reaction. This method typically requires heating to temperatures between 80-100 °C to achieve the desired transformation. thieme-connect.com
A significant advancement in the synthesis of imidazo[1,5-a]pyridines is the use of trifluoroacetic anhydride (TFAA), which allows for the cyclization to occur at much lower temperatures. thieme-connect.com This mild and efficient method can prevent side reactions that often occur at the higher temperatures required by traditional reagents, thus potentially improving yields. thieme-connect.com
The reaction of 2-(aminomethyl)pyridine with acyl chlorides, followed by a one-pot treatment with TFAA, yields 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones. thieme-connect.com These intermediates can then be converted into the target imidazo[1,5-a]pyridine-1-carboxylic acids in high yields via haloform cleavage. thieme-connect.com The cyclization step itself can proceed efficiently even at temperatures as low as -50 °C. thieme-connect.com The high reactivity of TFAA facilitates the activation of the amide for the intramolecular cyclization process. tcichemicals.com
Table 3: Low-Temperature TFAA-Mediated Cyclization
| Starting Amide | Reagent | Temperature (°C) | Intermediate Product | Reference |
|---|
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of the imidazo[1,5-a]pyridine core, typically involving the reaction of a nucleophilic 2-(aminomethyl)pyridine derivative with a suitable electrophilic partner to form the fused imidazole ring. beilstein-journals.org
Oxidative cyclization represents a key strategy for the synthesis of imidazo[1,5-a]pyridines. These methods often involve the reaction of 2-(aminomethyl)pyridine precursors with aldehydes, followed by an oxidation step to form the aromatic bicyclic system. beilstein-journals.orgresearchgate.net Various oxidizing agents have been employed to facilitate this transformation. For instance, a transition-metal-free approach utilizing molecular iodine (I₂) in the presence of sodium acetate (B1210297) (NaOAc) has been established for the synthesis of imidazo[1,5-a]pyridine derivatives from 2-pyridyl ketones and alkylamines. rsc.orgscirp.org This method proceeds via an oxidative annulation in a one-pot manner. Another reported method describes an oxidative condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines using elemental sulfur as the oxidant to afford 1,3-diarylated imidazo[1,5-a]pyridines. researchgate.net Copper-catalyzed tandem reactions have also been developed, where a condensation-amination-oxidative dehydrogenation process using oxygen as a clean oxidant yields 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org
A notable method for the synthesis of imidazo[1,5-a]pyridines involves the cyclization of 2-picolylamines (2-(aminomethyl)pyridines) with nitroalkanes that have been electrophilically activated by polyphosphoric acid (PPA) in the presence of phosphorous acid. bio-conferences.orgrsc.org This approach leverages the conversion of nitroalkanes in hot PPA into highly electrophilic phosphorylated nitronates. bio-conferences.orgbeilstein-journals.org
The proposed mechanism begins with the nucleophilic attack of the 2-(aminomethyl)pyridine on the phosphorylated nitronate, forming an amidinium intermediate. beilstein-journals.org This intermediate is well-suited for a subsequent 5-exo-trig cyclization, where the masked imine of the pyridine ring attacks, leading to a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.org Deprotonation followed by the elimination of O-phosphorylated hydroxylamine (B1172632) yields the final aromatic imidazo[1,5-a]pyridine product. bio-conferences.orgbeilstein-journals.org
The reaction conditions typically require heating the reagents at elevated temperatures (110-160 °C). nih.gov The yields of this reaction are generally moderate to good, though the process can be sensitive to steric factors. bio-conferences.orgbeilstein-journals.org For example, the reaction of 2-(aminomethyl)pyridine with various nitroalkanes proceeded smoothly to give the corresponding 3-alkyl-imidazo[1,5-a]pyridines in moderate yields. beilstein-journals.org However, the reaction with α-nitrotoluene resulted in a low yield of 3-phenylimidazo[1,5-a]pyridine. beilstein-journals.org
Table 1: Optimization of Reaction Conditions for Cyclization of 2-(aminomethyl)pyridine with Nitroethane nih.gov
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | PPA 85% 1 g/mmol | 110 | 3 | 4 |
| 2 | PPA 85% 1 g/mmol | 130 | 3 | 13 |
| 3 | PPA 87% 1 g/mmol | 130 | 3 | 15 |
| 4 | PPA 80% | 140 | 3 | 6 |
| 5 | H₃PO₃ 100% | 140 | 5 | 0 |
| 6 | PPA 87% 0.5 g/H₃PO₃ 0.25 g/mmol | 110 | 5 | 22 |
| 7 | PPA 87% 0.5 g/H₃PO₃ 0.25 g/mmol | 140 | 2 | 43 |
| 8 | PPA 87% 0.5 g/H₃PO₃ 0.5 g/mmol | 140 | 1.5 | 62 |
| 9 | PPA 87% 0.5 g/H₃PO₃ 0.5 g/mmol | 160 | 2 | 77 |
A convenient one-pot synthesis of imidazo[1,5-a]pyridines has been developed utilizing propane (B168953) phosphoric acid anhydride (T3P®) as a dehydrating agent. researchgate.net This method involves the reaction of a carboxylic acid with a 2-methylaminopyridine in a solvent such as ethyl or n-butyl acetate at reflux. beilstein-journals.orgresearchgate.net The use of T3P® facilitates the condensation and subsequent cyclization in a single pot, allowing for the introduction of various substituents at the 1- and 3-positions of the imidazo[1,5-a]pyridine ring system. beilstein-journals.orgresearchgate.net This approach is valued for its operational simplicity and efficiency. researchgate.net
Ritter-Type Reactions for Imidazo[1,5-A]pyridine Synthesis
The Ritter reaction, which traditionally involves the reaction of a nitrile with a carbocation source, has been adapted for the synthesis of the imidazo[1,5-a]pyridine scaffold.
A novel approach for the synthesis of imidazo[1,5-a]pyridine analogs employs an intermolecular Ritter-type reaction. nih.govacs.org This methodology utilizes bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) as an efficient catalyst to convert a benzylic alcohol, such as pyridinylmethanol, into a benzylic cation. nih.govacs.orgnih.gov This cation is then trapped by an aryl or alkyl nitrile. The reaction is typically carried out in the presence of para-toluenesulfonic acid (p-TsOH·H₂O). nih.gov
The reaction conditions have been optimized, with studies showing that a combination of 5 mol% Bi(OTf)₃ and 5 equivalents of p-TsOH·H₂O in a mixture of 1,2-dichloroethane (B1671644) (DCE) and acetonitrile (B52724) (MeCN) at elevated temperatures (e.g., 150 °C) can provide the desired products in moderate to excellent yields. nih.govacs.org This method offers a broad substrate scope, accommodating various pyridinylmethanol and nitrile derivatives. nih.gov
Table 2: Selected Examples of Imidazo[1,5-a]pyridine Synthesis via Ritter-Type Reaction nih.gov
| Pyridinylmethanol Derivative | Nitrile | Product | Yield (%) |
|---|---|---|---|
| (Pyridin-2-yl)(phenyl)methanol | Acetonitrile | 1-Methyl-3-phenylimidazo[1,5-a]pyridine | 76 |
| (5-Chloropyridin-2-yl)(phenyl)methanol | Acetonitrile | 6-Chloro-1-methyl-3-phenylimidazo[1,5-a]pyridine | 85 |
| (3-Methylpyridin-2-yl)(phenyl)methanol | Acetonitrile | 1,8-Dimethyl-3-phenylimidazo[1,5-a]pyridine | 72 |
| (Pyridin-2-yl)(phenyl)methanol | Benzonitrile | 1,3-Diphenylimidazo[1,5-a]pyridine | 97 |
Catalytic Systems in Ritter-Type Reactions (e.g., Bismuth(III) Trifluoromethanesulfonate)
Novel synthetic approaches for imidazo[1,5-a]pyridine analogs have been developed utilizing Ritter-type reactions. nih.govacs.orgacs.org An efficient catalytic system for this transformation involves the use of bismuth(III) trifluoromethanesulfonate, Bi(OTf)₃, often in combination with an acid like para-toluenesulfonic acid (p-TsOH·H₂O). nih.govnih.govresearchgate.net Bi(OTf)₃ is particularly effective in converting benzylic alcohols into the corresponding benzylic cations, which are key intermediates in this pathway. nih.govacs.org The reaction proceeds by treating a pyridinylmethanol derivative with the Bi(OTf)₃ catalyst and p-TsOH in a suitable solvent, such as acetonitrile (MeCN), at elevated temperatures. nih.gov The importance of Bi(OTf)₃ is highlighted by a significant decrease in product yield when the reaction is attempted with p-TsOH alone. acs.org This methodology is valued for its broad substrate scope and the ability to produce the desired imidazo[1,5-a]pyridine products in moderate to excellent yields. nih.govresearchgate.net
Optimization studies have shown that the combination of 5 mol % Bi(OTf)₃ and 5.0 equivalents of p-TsOH provides improved yields. acs.org The reaction conditions can be fine-tuned to maximize the output of the desired heterocyclic products.
Table 1: Optimization of Ritter-Type Reaction Conditions for Imidazo[1,5-a]pyridine Synthesis
| Entry | Catalyst (mol %) | Acid (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Bi(OTf)₃ (5) | p-TsOH·H₂O (5) | DCE/MeCN (1:1) | 150 | 42 | acs.org |
| 2 | Bi(OTf)₃ (5) | p-TsOH·H₂O (5) | MeCN | 150 | 76 | acs.org |
| 3 | None | p-TsOH·H₂O (5) | MeCN | 150 | 13 | acs.org |
| 4 | Bi(OTf)₃ (5) | p-TsOH·H₂O (5) | DCE | 150 | 78 | acs.org |
| 5 | Bi(OTf)₃ (5) | p-TsOH·H₂O (7) | DCE | 150 | 49 | acs.org |
Interactive Data Table 1
| Entry | Catalyst (mol %) | Acid (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Bi(OTf)₃ (5) | p-TsOH·H₂O (5) | DCE/MeCN (1:1) | 150 | 42 | acs.org |
| 2 | Bi(OTf)₃ (5) | p-TsOH·H₂O (5) | MeCN | 150 | 76 | acs.org |
| 3 | None | p-TsOH·H₂O (5) | MeCN | 150 | 13 | acs.org |
| 4 | Bi(OTf)₃ (5) | p-TsOH·H₂O (5) | DCE | 150 | 78 | acs.org |
| 5 | Bi(OTf)₃ (5) | p-TsOH·H₂O (7) | DCE | 150 | 49 | acs.org |
| 6 | None | p-TsOH·H₂O (5) | DCE | 150 | 65 | acs.org |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers powerful and versatile methods for the synthesis of the imidazo[1,5-a]pyridine scaffold. rsc.orgresearchgate.net Catalysts based on copper and palladium are particularly prominent, enabling a range of cyclization and functionalization reactions. nih.govthieme-connect.com
Copper-catalyzed reactions provide a direct route to imidazo[1,5-a]pyridines and their derivatives, including carboxylates. rsc.orgresearchgate.net One efficient method involves the copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds. rsc.org This approach allows for the synthesis of imidazo[1,5-a]pyridine-1-carboxylates under mild, aerobic conditions, using air as the sole oxidant. rsc.org The reaction demonstrates good functional group tolerance and can be applied to the direct synthesis of functionalized imidazo[1,5-a]pyridines from amino acid derivatives. rsc.orgacs.org
Another copper-catalyzed approach is the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines. organic-chemistry.org This Csp³-H amination, using oxygen as the oxidant, provides rapid access to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Furthermore, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309) can afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields through a condensation-amination-oxidative dehydrogenation process. organic-chemistry.org
Palladium catalysis is a cornerstone for the late-stage functionalization of the pre-formed imidazo[1,5-a]pyridine core, allowing for the introduction of various substituents. nih.govresearchgate.net A significant application is the direct, highly regioselective C-3 arylation of imidazo[1,5-a]pyridine with aryl bromides. nih.gov This method avoids the need for pre-functionalization of the heterocyclic core, which is often a multi-step process involving bromination followed by a Suzuki cross-coupling reaction. nih.gov
Well-defined palladium-N-heterocyclic carbene (NHC) complexes, specifically those derived from imidazo[1,5-a]pyridin-3-ylidene, have been developed as versatile and highly reactive precatalysts for cross-coupling reactions. bohrium.comnih.gov These air- and moisture-stable complexes facilitate challenging C–NO₂ activation for the cross-coupling of nitroarenes and demonstrate high reactivity in various coupling processes. nih.gov The development of these catalysts expands the toolkit for modifying the imidazo[1,5-a]pyridine skeleton, which is crucial for creating diverse derivatives for screening and development. researchgate.net
Functional Group Transformations and Derivatization of Imidazo[1,5-A]pyridine-1-carboxylic Acid
Once the this compound scaffold is synthesized, further derivatization can be achieved through transformations of the carboxylic acid moiety and reactions on the heterocyclic core.
Esterification and Amidation at the Carboxylic Acid Moiety
The carboxylic acid group at the 1-position of the imidazo[1,5-a]pyridine ring is a versatile handle for derivatization through standard esterification and amidation reactions.
Esterification of pyridine carboxylic acids can be achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or benzene (B151609) sulfonic acid. google.com The reaction is typically carried out at reflux temperature, and the resulting ester can be recovered by distillation. google.com
Amidation involves the coupling of the carboxylic acid with an amine. lookchemmall.com This transformation can be facilitated by various coupling agents. For instance, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be an efficient agent for the amidation of both aromatic and aliphatic carboxylic acids with various amines under mild, basic conditions. lookchemmall.com Heterogeneous Lewis acid catalysts, such as niobium(V) oxide (Nb₂O₅), can also effectively catalyze the direct amidation of carboxylic acids with amines, including less nucleophilic ones like aniline. researchgate.netnih.gov These methods generally provide the corresponding amides in good to excellent yields. lookchemmall.comresearchgate.net The synthesis of carboxamide derivatives of related imidazo-fused heterocycles has also been successfully achieved via palladium-catalyzed aminocarbonylation of iodo-substituted precursors. mdpi.com
Reactions at the Imidazo[1,5-A]pyridine Core
The imidazo[1,5-a]pyridine core itself is amenable to further functionalization, allowing for the introduction of substituents at various positions. C-H functionalization is a particularly powerful strategy as it avoids the need for pre-activated starting materials. acs.org
A metal-free approach has been developed for the insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules. nih.gov This reaction utilizes formaldehyde (B43269) or other aldehydes as both a solvent and a carbon source, proceeding via C(sp²)–H functionalization to form a C(sp²)–C(sp³)–C(sp²) bond, yielding bis-imidazo[1,5-a]pyridines. acs.orgnih.gov This method is scalable and offers moderate to good yields. nih.gov
As previously mentioned, palladium-catalyzed C-H arylation is a key method for introducing aryl groups, primarily at the C-3 position. nih.gov This direct modification of the core is highly valuable for the efficient assembly of functionalized imidazo[1,5-a]pyridine derivatives. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bismuth(III) trifluoromethanesulfonate |
| para-Toluenesulfonic acid |
| Acetonitrile |
| Pyridinylmethanol |
| 1,2-Dichloroethane |
| Imidazo[1,5-a]pyridine-1-carboxylates |
| Benzylamine |
| Aryl bromide |
| Imidazo[1,5-a]pyridin-3-ylidene |
| Sulfuric acid |
| Benzene sulfonic acid |
| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester |
| Niobium(V) oxide |
| Aniline |
| Formaldehyde |
Electrophilic Aromatic Substitution (e.g., Nitration at C5)
The Imidazo[1,5-a]pyridine nucleus is susceptible to electrophilic aromatic substitution, with nitration being a key example of this reactivity. The regioselectivity of the reaction is highly dependent on the substitution pattern of the starting material. When the C1-position of the imidazo[1,5-a]pyridine ring is unsubstituted, nitration with a mixture of nitric acid and sulphuric acid in an acetic acid solution readily occurs at this position. rsc.org However, if the C1-position is blocked by a substituent, the incoming nitro group is directed to the C3-position. rsc.org This predictable reactivity allows for controlled functionalization of the heterocyclic core.
| Substitution at C1 | Position of Nitration |
| Unsubstituted | C1 |
| Substituted | C3 |
Cyclocondensation with Nitroalkanes to Form Fused Tricyclic Derivatives
A robust method for the synthesis of the imidazo[1,5-a]pyridine core involves the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes that have been electrophilically activated. beilstein-journals.org This reaction is typically carried out in a medium of polyphosphoric acid (PPA) and phosphorous acid under heated conditions. beilstein-journals.org The proposed mechanism begins with the activation of the nitroalkane, followed by a nucleophilic attack from the primary amine of the 2-(aminomethyl)pyridine. beilstein-journals.org This leads to an amidinium species that is well-suited for a subsequent 5-exo-trig cyclization, ultimately forming the fused bicyclic system after elimination and aromatization. beilstein-journals.org
The reaction conditions have been optimized to improve yields. Initial trials using 85% PPA at 110-130°C resulted in low yields (4-13%). beilstein-journals.orgresearchgate.net The key innovation was the addition of phosphorous acid (H₃PO₃) to the PPA medium. This combination significantly enhanced the reaction's efficiency, with the optimized conditions of a 1:1 mixture of 87% PPA to H₃PO₃ at 160°C affording a 77% isolated yield of the desired product when reacting 2-(aminomethyl)pyridine with nitroethane. beilstein-journals.org This method is effective for a range of linear nitroalkanes, though reactions involving α-nitrotoluene were noted to be more sluggish. beilstein-journals.org
Table 1: Optimization of Cyclocondensation Reaction Conditions beilstein-journals.orgresearchgate.netresearchgate.net
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | PPA 85% | 110 | 3 | 4 |
| 2 | PPA 85% | 130 | 3 | 13 |
| 3 | PPA 87% | 130 | 3 | 15 |
| 4 | PPA 80% | 140 | 3 | 6 |
| 5 | H₃PO₄ 100% | 140 | 5 | 0 |
| 6 | PPA 87% / H₃PO₃ | 110 | 5 | 22 |
| 7 | PPA 87% / H₃PO₃ | 140 | 2 | 43 |
| 8 | PPA 87% / H₃PO₃ | 140 | 1.5 | 62 |
| 9 | PPA 87% / H₃PO₃ | 160 | 2 | 77 |
Introduction of Heterocyclic and Aryl Substituents
The introduction of aryl groups onto the imidazo[1,5-a]pyridine scaffold is a crucial step for creating structural diversity and tuning the properties of the final compounds. Two complementary and effective routes have been established for the synthesis of 3-aryl-imidazo[1,5-a]pyridines starting from 2-aminomethylpyridine. rsc.orgnih.gov
Route A involves an initial coupling of 2-aminomethylpyridine with various substituted benzoyl chlorides. nih.gov This reaction forms an N-[(pyridin-2-yl)methyl]arylamide intermediate in excellent yield. Subsequent cyclization of this amide intermediate is achieved using phosphorus oxychloride under reflux conditions, which generates the desired 3-arylimidazo[1,5-a]pyridine. nih.gov This route is noted for its high yields, speed, and ease of purification. nih.gov
Route B offers an alternative pathway where 2-aminomethylpyridine is reacted directly with substituted aryl aldehydes. nih.gov This oxidative cyclization is carried out in the presence of tert-butyl hydroperoxide (TBHP) and iodine in DMF at 70°C to afford the 3-arylimidazo[1,5-a]pyridine products in moderate yields. nih.gov
Table 2: Examples of Aryl Substituents Introduced onto the Imidazo[1,5-a]pyridine Core nih.gov
| Route | Aryl Precursor | Resulting 3-Aryl Substituent |
|---|---|---|
| A | 2-Methoxybenzoyl chloride | 2-Methoxyphenyl |
| A | 3-Methoxybenzoyl chloride | 3-Methoxyphenyl |
| A | 3,4,5-Trimethoxybenzoyl chloride | 3,4,5-Trimethoxyphenyl |
| B | 2-Methoxybenzaldehyde | 2-Methoxyphenyl |
| B | 3-Methoxybenzaldehyde | 3-Methoxyphenyl |
| B | 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxyphenyl |
Advanced Synthetic Techniques and Methodological Innovations
Microwave-Assisted Synthesis
The application of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of imidazo[1,5-a]pyridine derivatives. This technique significantly reduces reaction times while often improving product yields. One-pot microwave-assisted protocols have been developed that provide target compounds in yields exceeding 80%. beilstein-journals.org These methods are advantageous as they can proceed without the need for metal catalysts or highly sensitive Lewis acids. beilstein-journals.org
Furthermore, solvent-free microwave-assisted preparations have been described, representing a greener and highly efficient approach. In one such method, the reaction between corresponding ketones and amines is facilitated by an oxidant like activated manganese dioxide (MnO₂) under microwave irradiation, completely eliminating the need for a solvent.
Flow Chemistry Approaches for Scale-Up
Continuous flow chemistry presents a modern and efficient platform for the synthesis and scale-up of heterocyclic compounds, including the imidazo[1,5-a]pyridine scaffold. While much of the detailed work has been demonstrated on the related imidazo[1,2-a]pyridine (B132010) isomers, the principles are directly applicable. Flow chemistry enables the rapid and automated synthesis of compound libraries, which is highly beneficial for drug discovery programs.
Stereoselective Synthesis of Chiral this compound Analogs
The primary strategy for the stereoselective synthesis of chiral this compound analogs involves the utilization of the chiral pool, with a particular emphasis on α-amino acids as readily available and stereochemically defined starting materials. These methods capitalize on the inherent chirality of the amino acids to induce stereoselectivity in the final imidazo[1,5-a]pyridine product. Two prominent approaches in this domain are the three-component coupling reaction and the copper-catalyzed decarboxylative cyclization.
Three-Component Coupling Reaction Utilizing Chiral Amino Acid Esters
A highly efficient method for the synthesis of chiral imidazo[1,5-a]pyridine derivatives involves a three-component coupling reaction of a picolinaldehyde, an amine, and formaldehyde. organic-chemistry.org When a chiral amino acid ester is employed as the amine component, the chirality of the amino acid is effectively transferred to the imidazo[1,5-a]pyridine product, with retention of stereochemistry. organic-chemistry.org
This reaction proceeds under mild conditions and offers a high degree of functional group tolerance. The use of amino acid-derived amines allows for the direct incorporation of a chiral center at a position that can be readily converted to the desired 1-carboxylic acid functionality. For instance, the reaction of a substituted picolinaldehyde with an L-amino acid methyl ester and formaldehyde would be expected to yield the corresponding (S)-imidazo[1,5-a]pyridine-1-carboxylate.
While the retention of chirality is a key feature of this methodology, the specific enantiomeric excess (ee) or diastereomeric ratio (dr) of the products would be dependent on the specific substrates and reaction conditions employed. Detailed studies quantifying the stereochemical fidelity of this transformation for a range of amino acid esters are crucial for its broader application.
Copper-Catalyzed Decarboxylative Cyclization of α-Amino Acids
Another significant strategy for the synthesis of chiral imidazo[1,5-a]pyridines involves a copper-catalyzed decarboxylative cyclization of α-amino acids with 2-acylpyridines. organic-chemistry.org This method is particularly noteworthy as it directly utilizes natural or unnatural α-amino acids as the source of both a nitrogen atom for the imidazole ring and the chiral center.
In a typical reaction, an α-amino acid is reacted with a 2-benzoylpyridine (B47108) derivative in the presence of a copper and iodine co-catalyst system. organic-chemistry.org The reaction proceeds through a decarboxylative process, leading to the formation of a 1,3-disubstituted imidazo[1,5-a]pyridine. The stereochemical information from the starting amino acid is transferred to the product.
A related approach involves the copper-catalyzed denitrogenative transannulation of pyridotriazoles with amino acids, which also proceeds via a decarboxylative oxidative cyclization to afford the imidazo[1,5-a]pyridine core. nih.gov This method has been shown to be applicable to various amino acids, including substituted phenyl glycine (B1666218) derivatives, alanine, and leucine, resulting in the corresponding imidazo[1,5-a]pyridines in moderate to excellent yields. acs.org
The stereochemical outcome of these decarboxylative cyclizations is a critical aspect. Research in this area aims to elucidate the mechanism of chirality transfer and to optimize reaction conditions to ensure high levels of stereoselectivity. The development of chiral ligands for the copper catalyst could potentially offer an alternative or complementary approach to achieving high enantioselectivity.
An iodine-mediated decarboxylative cyclization from α-amino acids and N-heterocyclic carbaldehydes has also been developed, providing another mild route to these chiral heterocycles. nih.gov
The following table summarizes the key features of these stereoselective synthetic methodologies:
| Methodology | Key Reagents | Source of Chirality | Key Advantages | Reference |
| Three-Component Coupling | Picolinaldehyde, Chiral Amino Acid Ester, Formaldehyde | Chiral Amino Acid Ester | Mild conditions, High functional group tolerance, Retention of chirality | organic-chemistry.org |
| Copper/Iodine Co-catalyzed Decarboxylative Cyclization | 2-Acylpyridine, α-Amino Acid | α-Amino Acid | Direct use of amino acids, Forms 1,3-disubstituted products | organic-chemistry.org |
| Copper-Catalyzed Denitrogenative Transannulation | Pyridotriazole, Amino Acid | Amino Acid | Utilizes readily available amino acids, Proceeds via decarboxylation | nih.govacs.org |
| Iodine-Mediated Decarboxylative Cyclization | N-Heterocyclic Carbaldehyde, α-Amino Acid | α-Amino Acid | Mild reaction conditions | nih.gov |
Molecular Mechanisms of Biological Activity
Enzyme Inhibition Studies
The anticancer properties of imidazopyridine derivatives are significantly attributed to their ability to inhibit a range of enzymes that are crucial for the growth and survival of cancer cells.
Inhibition of Key Enzymes and Pathways Associated with Cell Growth and Survival
Derivatives of the imidazopyridine scaffold have been shown to target key signaling pathways involved in cell proliferation and survival. A prominent example is the inhibition of the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a common feature in many cancers. Certain imidazo[1,2-a]pyridine (B132010) compounds have been found to inhibit this pathway, leading to a reduction in the phosphorylation of key proteins like Akt and mTOR. nih.gov This inhibition disrupts the downstream signaling that promotes cancer cell growth and survival.
Furthermore, some imidazo[1,2-a]pyridine analogs have demonstrated inhibitory effects on Cyclin-Dependent Kinases (CDKs). researchgate.net CDKs are a family of protein kinases that control the progression of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. researchgate.netresearchgate.net
Specific Kinase Inhibition
Beyond broad pathway inhibition, specific imidazopyridine derivatives have been developed as potent and selective inhibitors of particular kinases. For instance, analogs of 8-amino-imidazo[1,5-a]pyrazine have been identified as reversible inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B cell receptor signaling pathway, making it an attractive target for B cell-related malignancies.
In a similar vein, various imidazo[1,2-a]pyridine-based compounds have been synthesized and evaluated as inhibitors of other specific kinases, such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which are critical for angiogenesis and tumor progression. benthamdirect.com
Disruption of Protein Prenylation (e.g., Rab Proteins, Rab11A)
Protein prenylation is a post-translational modification that is essential for the function and subcellular localization of many proteins, including the Rab family of small GTPases, which are key regulators of vesicular transport. Rab geranylgeranyl transferase (RGGT) is the enzyme responsible for the prenylation of Rab proteins.
Studies have shown that certain 6-substituted imidazo[1,2-a]pyridine analogs can act as inhibitors of RGGT. This inhibition disrupts the prenylation of Rab proteins, such as Rab11A. The unprenylated Rab proteins are unable to attach to membranes, leading to their accumulation in the cytosol and a disruption of their function in cellular trafficking. This mechanism represents a potential therapeutic strategy for cancers that are dependent on proper vesicular transport for their growth and metastasis.
Topoisomerase II Inhibition by Imidazo[1,5-A]pyridine (B1214698) Analogs
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. youtube.com Topoisomerase II inhibitors are a well-established class of anticancer drugs that function by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks and subsequent cell death. youtube.comnih.gov
Imidazoacridinones, which are structurally related to the imidazopyridine core, have been identified as potent inhibitors of topoisomerase II. nih.gov These compounds have been shown to stimulate the formation of cleavable complexes between topoisomerase II and DNA, a hallmark of this class of inhibitors. nih.gov Furthermore, cancer cell lines that are resistant to other topoisomerase II inhibitors have shown cross-resistance to active imidazoacridinones, further supporting that topoisomerase II is a major cellular target for these compounds. nih.gov While this activity has been demonstrated for imidazoacridinones, it suggests that the broader imidazopyridine scaffold has the potential for the development of novel topoisomerase II inhibitors. researchgate.net
Cellular Pathway Modulation
In addition to direct enzyme inhibition, imidazopyridine derivatives can exert their anticancer effects by modulating cellular pathways that lead to programmed cell death, or apoptosis.
Induction of Apoptosis in Cancer Cells
A significant body of research has demonstrated that various imidazo[1,2-a]pyridine compounds can induce apoptosis in a range of cancer cell lines. nih.gov This programmed cell death is often triggered through the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
Treatment with these compounds has been shown to alter the expression of key apoptotic regulators, leading to an increase in the levels of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis. Specifically, the activation of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase) has been observed following treatment with these compounds. nih.gov
Furthermore, some imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis through pathways involving the tumor suppressor protein p53. researchgate.net In response to cellular stress, p53 can be activated, leading to cell cycle arrest and apoptosis. Studies have shown that treatment with certain imidazo[1,2-a]pyridines can lead to an upregulation of p53 and its downstream target p21, which contributes to the induction of apoptosis in cancer cells. researchgate.net
Table 1: Investigated Biological Activities of Imidazopyridine Analogs
| Mechanism of Action | Specific Target/Pathway | Investigated Compound Class | Outcome |
|---|---|---|---|
| Enzyme Inhibition | PI3K/Akt/mTOR Pathway | Imidazo[1,2-a]pyridine | Inhibition of cell growth and survival |
| Enzyme Inhibition | Cyclin-Dependent Kinases (CDKs) | Imidazo[1,2-a]pyridine | Cell cycle arrest |
| Kinase Inhibition | Bruton's Tyrosine Kinase (BTK) | 8-Amino-imidazo[1,5-a]pyrazine | Inhibition of B cell receptor signaling |
| Protein Prenylation | Rab Geranylgeranyl Transferase (RGGT) | 6-Substituted Imidazo[1,2-a]pyridine | Disruption of Rab11A prenylation |
| Topoisomerase II Inhibition | Topoisomerase II | Imidazoacridinones | Induction of DNA strand breaks |
| Apoptosis Induction | Intrinsic Pathway (Bax/Bcl-2, Caspases) | Imidazo[1,2-a]pyridine | Programmed cell death |
| Apoptosis Induction | p53 Pathway | Imidazo[1,2-a]pyridine | Upregulation of p53 and p21 |
Modulation of Cellular Signaling and Trafficking Pathways
Derivatives of the imidazo[1,5-a]pyridine scaffold have been identified as modulators of critical cellular signaling pathways. One significant area of activity is the inhibition of hypoxia-inducible factor 1α (HIF-1α). nih.gov HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), orchestrating the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. By inhibiting HIF-1α, imidazo[1,5-a]pyridine derivatives can disrupt these adaptive responses, a mechanism of considerable interest in oncology research.
Receptor Binding and Interaction
The biological effects of imidazo[1,5-a]pyridine compounds are often initiated by their binding to specific protein targets. Research has identified several receptors and enzymes that interact with this scaffold. nih.gov These targets include:
Cannabinoid Receptor Type 2 (CB2R), where derivatives act as agonists. nih.gov
Serotonin 5-hydroxytryptamine (5-HT4) receptors, for which they can serve as antagonists. nih.gov
Phosphodiesterase 10A (PDE10A), an enzyme they can inhibit. nih.gov
Retinoid-related orphan receptor C (RORc or RORγt), a nuclear receptor for which they act as potent and selective inverse agonists. dntb.gov.ua
Target Identification through Affinity-Based Probes
Identifying the specific cellular targets of a bioactive small molecule is a critical step in understanding its mechanism of action. Affinity-based target identification is a powerful approach used for this purpose. rsc.org The classical method involves chemically modifying the bioactive compound to create an affinity probe, which typically includes a linker arm and a tag (like biotin) or an immobilization point for attachment to a solid support (e.g., beads). rsc.org When this probe is introduced to a cellular lysate, it binds to its target protein(s). The entire complex can then be purified from the mixture, and the bound proteins can be identified using techniques like mass spectrometry. rsc.org
The imidazo[1,5-a]pyridine scaffold is well-suited for the development of such probes. Its structure is stable and possesses inherent photophysical properties that make it a candidate for creating fluorescent probes. mdpi.com These fluorescent derivatives can be used to visualize interactions within cellular environments, such as intercalating into the lipid bilayer of cell membranes. mdpi.com The scaffold's ability to act as a ligand for various metal centers also opens possibilities for creating specialized probes for target identification and imaging. mdpi.com
Mechanistic Insights from Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For the imidazo[1,5-a]pyridine class, SAR helps elucidate the features necessary for potent and selective interaction with biological targets.
Influence of Substituents on Biological Potency
The biological potency and selectivity of imidazo[1,5-a]pyridine compounds are heavily influenced by the nature and position of chemical substituents on the core scaffold. The unsubstituted core itself has limited binding capacity; its utility as a potent biological agent is realized when functional groups are introduced at key positions, particularly at the 1 or 3 positions. nih.gov
Different substitution patterns on the imidazo[1,5-a]pyridine ring system direct the molecule's activity towards different biological targets. This demonstrates that while the core scaffold provides the necessary framework for receptor recognition, the substituents are crucial for fine-tuning the affinity and selectivity of the interaction.
| Target | Observed Activity of Scaffold Derivative | Reference |
|---|---|---|
| Cannabinoid Receptor Type 2 (CB2R) | Agonist | nih.gov |
| Serotonin 5-HT4 Receptor | Antagonist | nih.gov |
| Hypoxia-inducible factor 1α (HIF-1α) | Inhibitor | nih.gov |
| Phosphodiesterase 10A (PDE10A) | Inhibitor | nih.gov |
| Retinoid-related orphan receptor C (RORc) | Inverse Agonist | dntb.gov.ua |
Pharmacophore Modeling and Design
Pharmacophore modeling is a computational strategy used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of imidazo[1,5-a]pyridine derivatives would include key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial orientation.
Based on the allosteric interaction with RORγt, a pharmacophore model for an inverse agonist would require features that complement the unique topology of the allosteric pocket, distinct from the orthosteric site. dntb.gov.ua Key elements would likely include the fused aromatic rings of the imidazo[1,5-a]pyridine core providing a rigid scaffold, with specific substituents positioned to form critical hydrogen bonds or hydrophobic interactions within the pocket to stabilize the inactive conformation of the receptor. The nitrogen atoms within the heterocyclic ring system are key features, capable of acting as hydrogen bond acceptors, a common and important interaction in ligand-receptor binding.
Computational and Theoretical Studies in Mechanistic Elucidation
The structural rigidity and aromatic nature of the imidazo[1,5-a]pyridine scaffold make it an attractive candidate for computational analysis. Theoretical studies on this heterocyclic system and its derivatives have been instrumental in understanding the structure-activity relationships that govern their biological functions. These investigations often precede or complement experimental work, offering a predictive framework that can significantly accelerate the drug discovery process.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how small molecules like Imidazo[1,5-a]pyridine derivatives might interact with a biological target, such as a protein or nucleic acid.
While specific molecular docking studies on Imidazo[1,5-a]pyridine-1-carboxylic acid are not extensively documented in publicly available literature, research on closely related imidazo[1,5-a]pyridine-based compounds has demonstrated their potential to bind to various biological targets. For instance, a study on ruthenium(III) complexes incorporating imidazo[1,5-a]pyridine ligands suggested an intercalative mode of binding with DNA, a hypothesis that was supported by molecular docking studies. This indicates that the planar imidazo[1,5-a]pyridine ring system is well-suited for insertion between the base pairs of DNA.
Molecular dynamics (MD) simulations, which provide information about the movement of atoms in a system over time, have been employed to assess the stability of ligand-protein complexes involving related imidazopyridine scaffolds. For example, MD simulations of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues targeting mycobacterial proteins have been used to confirm the stability of the docked poses and to understand the dynamic behavior of the ligand within the binding site. These studies often reveal the crucial role of specific amino acid residues in anchoring the ligand and the importance of water molecules in mediating interactions. Although not directly on the title compound, these findings suggest that the Imidazo[1,5-a]pyridine core can serve as a stable anchor for designing molecules that form stable and lasting interactions with their biological targets.
Table 1: Representative Molecular Docking Studies on Imidazo[1,5-a]pyridine Derivatives and Related Analogs
| Compound Class | Biological Target | Key Findings |
| Imidazo[1,5-a]pyridine-based Ru(III) complexes | Herring Sperm DNA | Docking studies supported an intercalative binding mode, highlighting the interaction of the planar heterocyclic system with DNA base pairs. |
| Imidazo[1,2-a]pyridine-3-carboxamide analogues | Mycobacterial proteins | Molecular dynamics simulations confirmed the stability of the ligand-protein complexes, elucidating the dynamic interactions within the binding pocket. |
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods have been applied to the imidazo[1,5-a]pyridine scaffold to understand its intrinsic properties and to elucidate the mechanisms of its synthesis.
DFT calculations have been utilized to study the optical and electrochemical properties of substituted imidazo[1,5-a]pyridines. For example, investigations into methoxylated and pyridyl-substituted imidazo[1,5-a]pyridines have used DFT to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the electronic absorption and emission spectra of a molecule, and these calculations have helped to explain the observed photophysical properties of these compounds. Such studies are crucial for the development of fluorescent probes and materials.
Table 2: Application of Quantum Chemical Calculations to Imidazo[1,5-a]pyridine Systems
| Study Focus | Computational Method | Key Insights |
| Photophysical Properties of Substituted Imidazo[1,5-a]pyridines | Density Functional Theory (DFT) | Calculation of HOMO-LUMO energies to explain experimental absorption and emission spectra, aiding in the design of fluorescent molecules. |
| Synthesis Reaction Mechanisms | Density Functional Theory (DFT) | Elucidation of plausible reaction pathways, intermediates, and the role of catalysts in the formation of the imidazo[1,5-a]pyridine ring. |
Theoretical Prediction of Biological Targets
The theoretical prediction of biological targets is a critical step in understanding the therapeutic potential of a compound. This can be achieved through various computational approaches, including virtual screening and pharmacophore modeling.
Virtual screening of large compound libraries against known biological targets is a common strategy in drug discovery. For the related imidazo[1,2-a]pyridine scaffold, virtual screening has been successfully used to identify hits for diseases such as visceral leishmaniasis. nih.gov This approach involves docking a library of compounds into the binding site of a target protein and scoring their potential interactions. Such studies have demonstrated the utility of the imidazopyridine core in generating potent and selective inhibitors.
Pharmacophore modeling is another powerful technique that involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used to search for other molecules that fit this spatial arrangement. For imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial activity, ligand-based pharmacophore models have been developed to understand the key structural requirements for their activity.
While a dedicated target prediction study for this compound is yet to be published, the discovery of a series of imidazo[1,5-a]pyridines as potent and selective inverse agonists of the Retinoic acid receptor-related orphan receptor c (RORc) provides a strong indication of a potential biological target for this class of compounds. RORc is a promising target for the treatment of autoimmune diseases, suggesting a therapeutic avenue for derivatives of the imidazo[1,5-a]pyridine scaffold.
Table 3: Computational Approaches for the Theoretical Prediction of Biological Targets for Imidazopyridine Scaffolds
| Methodology | Application Example | Outcome |
| Virtual Screening | Identification of imidazo[1,2-a]pyridine hits for visceral leishmaniasis. nih.gov | Rapid exploration of chemical space and identification of novel active compounds. nih.gov |
| Pharmacophore Modeling | Development of models for imidazo[1,2-a]pyridine-3-carboxamide antimycobacterial agents. | Understanding of the structure-activity relationship and guidance for the design of new analogues. |
| Target-Based Discovery | Identification of imidazo[1,5-a]pyridines as RORc inverse agonists. | Validation of a potential therapeutic target for this scaffold in autoimmune diseases. |
Biological Applications and Pharmacological Potential
Antimicrobial Research
While various derivatives of related imidazopyridine scaffolds, such as imidazo[1,2-a]pyridines, imidazo[4,5-b]pyridines, and imidazo[1,5-a]quinoxalines, have been synthesized and evaluated for their antimicrobial properties, no specific studies detailing the following aspects for Imidazo[1,5-a]pyridine-1-carboxylic acid were identified. nih.govnih.govscirp.org
Antibacterial Activity, including against Gram-Positive and Gram-Negative Strains
There is no specific information available in the scientific literature regarding the activity of this compound against Gram-positive and Gram-negative bacterial strains.
Antifungal Activity
Specific studies detailing the antifungal activity of this compound could not be located in the available research.
Activity against Resistant Bacterial Strains
Information regarding the efficacy of this compound against resistant bacterial strains is not present in the current body of scientific literature.
Minimum Inhibitory Concentration (MIC) Determinations
No published data on the Minimum Inhibitory Concentration (MIC) values for this compound against any microbial strains were found.
Anticancer Research
The anticancer potential of the broader class of imidazopyridines is an active area of research, with many derivatives of isomers like imidazo[1,2-a]pyridine (B132010) showing potent activity against various cancer cell lines. nih.govnih.gov However, specific research into the anticancer effects of this compound has not been reported.
Inhibition of Cancer Cell Proliferation
There are no specific studies or data available concerning the ability of this compound to inhibit cancer cell proliferation.
Cytotoxic Effects on Various Cancer Cell Lines (e.g., HeLa cells)
Derivatives of the related imidazo[1,2-a]pyridine scaffold have demonstrated notable cytotoxic effects against various human cancer cell lines. For instance, in studies involving cervical cancer (HeLa) and melanoma (A375) cells, novel imidazo[1,2-a]pyridine compounds have shown the ability to inhibit cell proliferation. researchgate.netnih.gov One compound, in particular, exhibited a promising anti-proliferation effect against HeLa cells with a half-maximal inhibitory concentration (IC50) value of 0.21 µM. nih.gov Further research on a novel series of imidazo[1,2-a]pyridine-derived compounds investigated their effects on both HeLa and A375 cell lines. researchgate.net These compounds were found to reduce cell viability and induce apoptosis, with one specific derivative, La23, suppressing HeLa cell growth by activating the p53/Bax mitochondrial apoptotic pathway. researchgate.net
Other studies have also highlighted the anti-cancer potential of imidazo[1,2-a]pyridine derivatives against breast cancer cell lines. nih.gov For example, compounds designated IP-5 and IP-6 showed strong cytotoxic impact against HCC1937 breast cancer cells, with IC50 values of 45µM and 47.7µM, respectively. nih.gov The cytotoxic potential of imidazo[1,2-a]pyridine hybrids has also been assessed against lung cancer (A549) and liver carcinoma (HepG2) cell lines. chemmethod.com
| Compound Class | Cell Line | Effect | IC50 Value | Source |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine Derivative | HeLa (Cervical Cancer) | Anti-proliferation | 0.21 µM | nih.gov |
| Imidazo[1,2-a]pyridine Derivative (La23) | HeLa (Cervical Cancer) | Induces Apoptosis | Not Specified | researchgate.net |
| Imidazo[1,2-a]pyridine Derivative (IP-5) | HCC1937 (Breast Cancer) | Cytotoxic | 45 µM | nih.gov |
| Imidazo[1,2-a]pyridine Derivative (IP-6) | HCC1937 (Breast Cancer) | Cytotoxic | 47.7 µM | nih.gov |
| Imidazo[1,2-a]pyridine Hybrid (HB9) | A549 (Lung Cancer) | Cytotoxic | 50.56 µM | chemmethod.com |
| Imidazo[1,2-a]pyridine Hybrid (HB10) | HepG2 (Liver Carcinoma) | Cytotoxic | 51.52 µM | chemmethod.com |
In Vivo Antitumor Activity in Animal Models (e.g., Xenograft Models)
The in vivo antitumor potential of imidazo-fused pyridine (B92270) derivatives has been evaluated in various animal models. In one study, a specific imidazo[1,2-a]pyridine derivative was shown to significantly inhibit the growth of HeLa human cervical tumor xenografts in mice. nih.gov Similarly, research on a non-covalent imidazo[1,2-a]quinoxaline-based EGFR inhibitor, compound 6b, demonstrated that its administration significantly abolished tumor growth in an A549 lung cancer xenograft nude mouse model. mdpi.com
Furthermore, derivatives of imidazo[1,5-a]quinoxaline, a structurally related scaffold, have also been tested for in vivo efficacy. nih.gov In studies using M4Be melanoma cells xenografted into athymic mice, treatment with the compound EAPB0203 resulted in a significant decrease in tumor size compared to both vehicle control and the reference drug, fotemustine (B1673584). nih.gov These findings from various xenograft models underscore the potential of this class of compounds in inhibiting tumor growth in a living system. nih.govmdpi.comnih.gov
Anti-inflammatory and Immunomodulatory Investigations
Imidazo[1,2-a]pyridine derivatives have been identified as promising compounds for cancer treatment due to their anti-inflammatory properties. nih.govnih.gov Research has shown that a novel synthetic imidazo[1,2-a]pyridine derivative, referred to as MIA, can reduce inflammatory cytokines in breast and ovarian cancer cell lines. nih.gov This anti-inflammatory effect is exerted by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Studies have demonstrated that MIA diminishes the DNA-binding activity of NF-κB and reduces its effects in breast and ovarian cancer cells. nih.gov The combination of MIA with curcumin (B1669340), a natural anti-inflammatory compound, was found to enhance these inhibitory effects. nih.govnih.gov Molecular docking studies have further supported these findings, showing that MIA can dock into the NF-κB p50 subunit, with curcumin augmenting this binding. nih.gov
Cardiovascular Research Applications
The imidazo[1,5-a]pyridine (B1214698) scaffold has been explored for its potential in cardiovascular research. nih.gov A study focused on the synthesis and evaluation of 8-aryl-substituted imidazo[1,5-a]pyridines as potential positive inotropic agents, which are substances that increase the force of heart muscle contractions. nih.gov These compounds were tested in vitro for their cardiac inotropic and electrophysiological activity, with selected analogues further evaluated in vivo in canine models. nih.gov The research noted a pharmacophoric relationship between the heterocycle-phenyl-imidazole structure and positive inotropic activity. nih.gov Additionally, related imidazo[1,2-a]pyridine derivatives have been investigated as novel bradycardic agents, which act to decrease heart rate. scilit.com
Neurological and Central Nervous System Applications
Derivatives of imidazo[1,5-a]pyridine have emerged as a promising area of research for the treatment of cognitive disorders associated with Alzheimer's disease. researchgate.netnih.gov The therapeutic strategy centers on their activity as partial agonists for the 5-hydroxytryptamine4 receptor (5-HT4R), which may offer both symptomatic and disease-modifying benefits. researchgate.netnih.gov Research involving the design and synthesis of a series of imidazo[1,5-a]pyridine derivatives led to the discovery of a lead compound with potent, selective, and brain-penetrant 5-HT4 partial agonist activity. nih.gov This compound demonstrated efficacy in animal models of cognition, suggesting its potential for further development. nih.gov The exploration of imidazo[1,5-a]pyridines as 5-HT4 partial agonists represents a significant approach in the search for new Alzheimer's disease therapies. researchgate.net
The potential anxiolytic (anxiety-reducing) properties of compounds containing the imidazo[1,5-a]pyridine core have been investigated, particularly through the development of agents that modulate GABA-A receptors. nih.govnih.gov Specifically, derivatives of imidazo[1,5-a] nih.govnih.govdiazepine that are selective for α2/3-containing GABA-A receptors have been evaluated. nih.gov Research has shown that replacing an ester function within these molecules with suitable heterocycles can markedly improve bioavailability, leading to potent and efficacious anxiolytic-like effects in vivo. nih.govnih.gov One such ester bioisostere, compound 7, was found to be both efficacious and potent in a rat model used for detecting anxiolytic drugs, without affecting non-punished responding. nih.gov These findings support the viability of developing imidazo[1,5-a]pyridine-based structures as novel allosteric modulators of GABA-A receptors for the potential treatment of anxiety disorders. nih.gov
Antiviral and Anti-HIV Activities
Currently, there is a notable scarcity of specific research investigating the antiviral and anti-HIV properties of compounds derived from the this compound backbone. While the broader class of imidazopyridines has been explored for various therapeutic applications, detailed studies focusing on the antiviral efficacy of the imidazo[1,5-a]pyridine isomer are limited in publicly available scientific literature. One study has suggested that some imidazo[1,5-a]pyridine-based compounds display inhibiting activities toward HIV-1 protease, although specific compounds and detailed efficacy data were not provided. nih.gov Further research is required to fully elucidate the potential of this specific heterocyclic system in the development of novel antiviral and anti-HIV agents.
Antiparasitic and Antiprotozoal Activities
Other Therapeutic Applications and Emerging Bioactivities
Despite the limited data in antiviral and antiparasitic applications, the imidazo[1,5-a]pyridine scaffold is showing promise in other therapeutic areas, particularly in oncology and enzyme inhibition.
Anticancer Activity: Recent studies have highlighted the potential of imidazo[1,5-a]pyridine derivatives as anticancer agents. A series of symmetrical bis(1-imidazo[1,5-a]pyridyl)arylmethanes has been synthesized and evaluated for their cytotoxicity against three human cancer cell lines: lung adenocarcinoma (SK-LU-1), malignant liver cancer (HepG2), and human breast adenocarcinoma (MCF-7). nih.gov These compounds demonstrated significant cytotoxic effects, indicating their potential as a basis for the development of new cancer therapies. nih.gov
Furthermore, researchers have investigated imidazo[1,5-a]pyridine derivatives as potential Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.gov EGFR is a well-known target in cancer therapy, and its inhibition can halt tumor growth. Computational studies, including umbrella sampling and steered molecular dynamics simulations, have been used to evaluate the binding of novel imidazo[1,5-a]pyridine compounds to the EGFR protein. nih.gov These simulations have identified three promising derivatives that could be advanced to further clinical trials. nih.gov
| Compound | Target Cancer Cell Line | Reported Activity |
|---|---|---|
| bis(1-imidazo[1,5-a]pyridyl)arylmethanes | Lung Adenocarcinoma (SK-LU-1) | High Cytotoxicity nih.gov |
| bis(1-imidazo[1,5-a]pyridyl)arylmethanes | Malignant Liver Cancer (HepG2) | High Cytotoxicity nih.gov |
| bis(1-imidazo[1,5-a]pyridyl)arylmethanes | Human Breast Adenocarcinoma (MCF-7) | High Cytotoxicity nih.gov |
Enzyme Inhibition: The imidazo[1,5-a]pyridine scaffold has also been identified as a promising framework for the design of enzyme inhibitors. Research has shown that derivatives of this compound can act as inhibitors for various enzymes, including phosphodiesterase and kinases. nih.gov
In one study, a series of 1-(2-pyridyl)imidazo[1,5-a]pyridine derivatives were synthesized and identified as potential cysteine protease inhibitors. rsc.org Cysteine proteases are involved in a variety of physiological and pathological processes, making them attractive targets for therapeutic intervention.
Antibacterial Activity: In the field of bioinorganic chemistry, Ru(III) complexes incorporating imidazo[1,5-a]pyridine-based ligands have been synthesized and screened for their biological activity. researchgate.net These metal complexes have demonstrated antibacterial activity against both Gram-positive and Gram-negative microorganisms, suggesting a potential application for imidazo[1,5-a]pyridine derivatives in the development of novel antibacterial agents. researchgate.net
Advanced Characterization and Analytical Methodologies in Imidazo 1,5 a Pyridine 1 Carboxylic Acid Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools in the study of imidazo[1,5-a]pyridine (B1214698) systems, providing detailed insights into the molecular framework, functional groups, and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For imidazo[1,5-a]pyridine derivatives, ¹H and ¹³C NMR provide definitive information on the arrangement of atoms and the electronic environment of each nucleus.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. In derivatives of the imidazo[1,5-a]pyridine scaffold, the aromatic protons typically appear as distinct multiplets in the downfield region (δ 6.5–8.5 ppm). The specific chemical shifts and coupling constants (J) are highly sensitive to the nature and position of substituents on the bicyclic ring system. For instance, in a closely related compound, imidazo[1,5-a]pyridine-1-carboxaldehyde, the aldehyde proton would be expected to resonate at a significantly downfield position (around δ 9-10 ppm) due to the strong deshielding effect of the carbonyl group. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,5-a]pyridine ring system are characteristic of their position within the heterocyclic structure. Carbons in the pyridine (B92270) ring and the imidazole (B134444) ring can be distinguished, and the presence of the carboxylic acid group at the C1 position would be confirmed by a signal in the typical carboxylic acid range (δ 160-180 ppm). Quaternary carbons, such as the bridgehead carbon and the carbon attached to the carboxylic acid, can be identified by their lack of signals in DEPT (Distortionless Enhancement by Polarization Transfer) experiments. nih.govdtic.mil
A representative table of expected chemical shifts for the core structure is presented below, based on data from analogous compounds. nih.govtci-thaijo.org
| Atom | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| H-3 | 7.5 - 7.8 | 120 - 125 |
| H-5 | 7.9 - 8.2 | 128 - 132 |
| H-6 | 6.7 - 7.0 | 113 - 117 |
| H-7 | 7.2 - 7.5 | 118 - 122 |
| H-8 | 8.3 - 8.6 | 125 - 129 |
| C-1 | - | 135 - 140 |
| C-3 | 7.5 - 7.8 | 120 - 125 |
| C-5 | 7.9 - 8.2 | 128 - 132 |
| C-6 | 6.7 - 7.0 | 113 - 117 |
| C-7 | 7.2 - 7.5 | 118 - 122 |
| C-8 | 8.3 - 8.6 | 125 - 129 |
| C-8a (bridgehead) | - | 130 - 135 |
| COOH | 10 - 13 (broad) | 165 - 175 |
Note: The exact chemical shifts can vary depending on the solvent and substituents.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to four or five decimal places. This precision allows for the calculation of a unique elemental formula. For Imidazo[1,5-a]pyridine-1-carboxylic acid (C₈H₆N₂O₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, typically using electrospray ionization (ESI). This comparison serves as a definitive confirmation of the compound's molecular formula. nih.govnih.gov
For example, the protonated molecule [M+H]⁺ would be the species commonly observed in positive-ion mode ESI-HRMS.
| Ion | Calculated m/z | Observed m/z |
| [C₈H₆N₂O₂ + H]⁺ | 163.0502 | Typically within 5 ppm of calculated value |
This technique is crucial for confirming the identity of newly synthesized compounds and for analyzing complex mixtures. mdpi.com
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
Key expected vibrational frequencies include:
O-H Stretch: A very broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching, often overlapping with C-H stretches.
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is indicative of the carbonyl group (C=O) of the carboxylic acid.
C=N and C=C Stretches: Aromatic ring stretching vibrations for the imidazo[1,5-a]pyridine system are expected in the 1450-1620 cm⁻¹ region. nih.gov
C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid group are typically found in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.
The specific positions of these bands can provide clues about intermolecular interactions, such as hydrogen bonding. acs.orgnih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |
| C=C / C=N stretch (Ring) | 1450 - 1620 | Medium to Strong |
| C-O stretch (Carboxylic acid) | 1210 - 1320 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons from the ground state to higher energy excited states. The imidazo[1,5-a]pyridine scaffold is known to be a fluorescent core, and its derivatives often exhibit interesting photophysical properties. dntb.gov.uanih.govresearchgate.net
The UV-Vis absorption spectrum of this compound is expected to show distinct absorption bands (λ_max) corresponding to π-π* transitions within the aromatic system. unito.it The position and intensity of these bands are influenced by the solvent polarity and the electronic nature of substituents. The carboxylic acid group, being an electron-withdrawing group, can modulate the electronic structure and thus the absorption and emission properties of the parent scaffold. researchgate.net
Many imidazo[1,5-a]pyridine derivatives are highly fluorescent, typically emitting in the blue to green region of the spectrum. researchgate.net A key feature often observed is a large Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum. mdpi.com This property is advantageous for applications in fluorescence imaging and sensors. The introduction of a carboxylic acid group is a common strategy to enhance water solubility and provide a site for conjugation to biomolecules, making these compounds promising as fluorescent bioprobes. unito.it
| Parameter | Typical Range for Imidazo[1,5-a]pyridine Derivatives |
| Absorption λ_max | 300 - 400 nm |
| Emission λ_max | 400 - 550 nm |
| Stokes Shift | 5000 cm⁻¹ or >100 nm |
| Quantum Yield (Φ) | Can be up to ~50% |
Data based on studies of various imidazo[1,5-a]pyridine derivatives. unito.itresearchgate.net
Crystallographic Analysis
While spectroscopic methods provide data on molecular structure in solution or bulk, crystallographic analysis offers the most precise picture of the molecule's three-dimensional arrangement in the solid state.
Single Crystal X-ray Diffraction is the definitive method for determining the solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and torsional angles. researchgate.net
For this compound, a single-crystal structure would confirm the planarity of the bicyclic imidazo[1,5-a]pyridine core. Furthermore, it would reveal crucial details about intermolecular interactions in the solid state, such as hydrogen bonding patterns involving the carboxylic acid group (e.g., formation of hydrogen-bonded dimers) and potential π-π stacking between the aromatic rings of adjacent molecules. nih.gov This information is vital for understanding the material's bulk properties and for crystal engineering.
A representative table of crystallographic data that would be obtained from such an analysis is shown below, based on published structures of related derivatives. researchgate.net
| Parameter | Description | Example Value (from a derivative) |
| Crystal System | The symmetry system of the crystal lattice | Orthorhombic |
| Space Group | The specific symmetry group of the crystal | Pbca |
| a, b, c (Å) | Unit cell dimensions | a = 7.5, b = 15.0, c = 20.0 |
| α, β, γ (°) | Unit cell angles | α = 90, β = 90, γ = 90 |
| Z | Number of molecules per unit cell | 8 |
| C1-N2 Bond Length (Å) | Bond length within the imidazole ring | ~1.35 Å |
| C=O Bond Length (Å) | Carbonyl bond length in the acid | ~1.23 Å |
Chromatographic Techniques for Purification and Analysis
Chromatography is an indispensable tool in the study of this compound, enabling both the purification of synthetic products and the quantitative analysis of these compounds in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed chromatographic techniques in this context.
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and purification of this compound and its derivatives. The polarity of the carboxylic acid group, combined with the aromatic nature of the heterocyclic core, makes reversed-phase HPLC a particularly suitable method.
In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By carefully selecting the column, mobile phase composition, and other chromatographic parameters, high-resolution separations can be achieved. For instance, in the purification of related imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids, preparative HPLC has been successfully employed. frontiersin.org
The following table outlines a representative set of HPLC conditions that could be adapted for the analysis and purification of this compound and its derivatives.
| Parameter | Condition | Purpose |
| Stationary Phase | C18-bonded silica (e.g., Kromasil 100–5-C18) | Provides a non-polar surface for reversed-phase separation. |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) | The gradient allows for the elution of compounds with a range of polarities. TFA is used to improve peak shape and resolution. |
| Flow Rate | 1.0 mL/min (analytical) or 20 mL/min (preparative) | Optimized for efficient separation and purification. |
| Detection | UV-Vis at 254 nm or Diode Array Detector (DAD) | The aromatic nature of the imidazopyridine core allows for sensitive detection by UV absorbance. |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | To ensure reproducible retention times. |
This table presents a generalized set of HPLC conditions based on methods used for similar compounds and may require optimization for this compound.
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of this compound by GC-MS is challenging due to its low volatility and potential for thermal degradation of the carboxylic acid group. To overcome these limitations, derivatization is a necessary prerequisite.
Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For carboxylic acids, common derivatization strategies include esterification and silylation. colostate.edugcms.cz
Esterification: This process converts the carboxylic acid into a more volatile ester. A common reagent for this is diazomethane, which reacts rapidly and quantitatively to form methyl esters. wordpress.com Another approach is the use of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst.
Silylation: This involves replacing the acidic proton of the carboxylic acid with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govsigmaaldrich.com
Once derivatized, the resulting volatile compound can be readily analyzed by GC-MS, providing both chromatographic separation and mass spectrometric identification based on its fragmentation pattern.
The following table summarizes the derivatization and potential GC-MS conditions for the analysis of this compound.
| Parameter | Condition | Purpose |
| Derivatization Reagent | Diazomethane or BSTFA with 1% TMCS | To convert the carboxylic acid into a volatile methyl ester or TMS ester. |
| Reaction Conditions | Room temperature for diazomethane; heating for BSTFA | To ensure complete derivatization. |
| GC Column | Non-polar capillary column (e.g., DB-5ms) | To separate the derivatized analyte from other components. |
| Carrier Gas | Helium or Hydrogen | To carry the analyte through the column. |
| Temperature Program | Ramped from a low to a high temperature | To achieve optimal separation of compounds with different boiling points. |
| MS Ionization | Electron Ionization (EI) at 70 eV | To generate reproducible mass spectra for identification. |
This table outlines a general approach for the GC-MS analysis of this compound following derivatization.
Electrochemical Methods
Electrochemical techniques are valuable for probing the electronic properties of this compound, particularly its redox behavior. These methods provide insights into the molecule's ability to accept or donate electrons, which is crucial for its application in electronic devices and as a sensor.
Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox processes of a species. By measuring the current that develops in an electrochemical cell under conditions where the voltage is swept in a cyclic manner, information about the oxidation and reduction potentials of the analyte can be obtained. These potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule.
For imidazo[1,5-a]pyridine derivatives, CV is instrumental in characterizing their electronic structure and predicting their behavior in charge-transfer processes. The following table presents typical experimental conditions for performing cyclic voltammetry on an Imidazo[1,5-a]pyridine derivative.
| Parameter | Condition | Purpose |
| Working Electrode | Glassy Carbon or Platinum | Provides an inert surface for the electrochemical reactions. |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable potential against which the working electrode potential is measured. |
| Counter Electrode | Platinum wire | Completes the electrical circuit. |
| Solvent | Acetonitrile or Dichloromethane | Aprotic solvent to dissolve the analyte and supporting electrolyte. |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) | Provides conductivity to the solution. |
| Scan Rate | 50-200 mV/s | The rate at which the potential is swept. |
This table provides a general set of parameters for cyclic voltammetry experiments on Imidazo[1,5-a]pyridine derivatives.
Microscopic Techniques
Microscopic techniques, particularly those based on fluorescence, are pivotal in visualizing the applications of Imidazo[1,5-a]pyridine derivatives in biological systems. Their inherent fluorescent properties make them excellent candidates for use as probes in advanced microscopy.
Confocal microscopy is a high-resolution optical imaging technique used to reconstruct three-dimensional images from a series of two-dimensional images taken at different depths in a sample. The key feature of confocal microscopy is its ability to reject out-of-focus light, which significantly improves image contrast and resolution.
Imidazo[1,5-a]pyridine derivatives are increasingly being explored as fluorescent probes for bioimaging due to their favorable photophysical properties, such as high quantum yields and large Stokes shifts. mdpi.comnih.gov These properties are advantageous for minimizing background fluorescence and enhancing detection sensitivity.
Derivatives of Imidazo[1,5-a]pyridine have been successfully employed for imaging in living cells, including cancer cell lines such as MDA-MB-231 (human breast cancer). nih.gov These probes can be designed to target specific cellular compartments or to respond to changes in the cellular microenvironment. The following table summarizes a representative example of the application of an Imidazo[1,5-a]pyridine-based probe in confocal microscopy.
| Application | Probe | Cell Line | Key Findings |
| Hydrogen Sulfide Detection | NIPY-DNP (an imidazo[1,5-α]pyridine-based probe) | A549 (human lung carcinoma) | The probe exhibited a significant fluorescence enhancement upon reaction with H₂S, allowing for the visualization of intracellular H₂S. tulane.edu |
| Sulfur Dioxide Imaging | IPB-RL-1 (an imidazo[1,5-a]pyridine benzopyrylium-based probe) | SKOV-3 (human ovarian cancer) | The probe successfully imaged SO₂ in the mitochondria of living cells. mdpi.com |
| Cytotoxicity Studies | Imidazo[1,5-a]pyridine-chalcone conjugates | MDA-MB-231 (human breast cancer) | Active compounds were observed under a confocal microscope to study microtubule disruption. nih.gov |
This table provides examples of the use of Imidazo[1,5-a]pyridine derivatives in confocal microscopy applications.
Derivative Synthesis and Structure Activity Relationship Sar Studies of Imidazo 1,5 a Pyridine 1 Carboxylic Acid
Systematic Modification of the Carboxylic Acid Moiety
The carboxylic acid group at the 1-position is a prime target for chemical modification. As a polar, ionizable group, it significantly influences the compound's solubility, permeability, and potential for ionic interactions with biological targets. Converting this functional group into various derivatives is a key strategy to modulate these properties.
The conversion of a parent carboxylic acid to an ester is a widely employed prodrug strategy to overcome challenges related to poor membrane permeability and low oral bioavailability. rutgers.edunih.gov For Imidazo[1,5-A]pyridine-1-carboxylic acid, esterification masks the polar carboxyl group, thereby increasing the molecule's lipophilicity. This enhancement is designed to facilitate passive diffusion across the lipid bilayers of cell membranes, such as those in the gastrointestinal tract.
This approach transforms the drug into a more membrane-permeable form, which, after absorption into the systemic circulation, can be hydrolyzed by ubiquitous esterase enzymes in the plasma and tissues to release the active carboxylic acid parent drug. rutgers.edu This strategy effectively bypasses the permeability limitations of the parent acid while ensuring the active pharmacological agent is delivered to its site of action.
Further modification of the carboxylic acid to amide and hydrazide derivatives offers a pathway to explore different biological interactions and metabolic profiles. The synthesis of amides from carboxylic acids is a fundamental transformation in medicinal chemistry. This conversion replaces the hydroxyl group of the carboxylic acid with a substituted or unsubstituted amine, which can alter the molecule's hydrogen bonding capacity, steric profile, and resistance to metabolic degradation. In related heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyridines, the carboxamide functional group has been identified as crucial for potent antitubercular activity, highlighting the potential significance of this moiety. rsc.orgnih.gov
Hydrazide derivatives, synthesized from the parent acid or its ester, also introduce a unique chemical entity with a distinct set of properties. Hydrazides and their subsequent hydrazone products are known to possess a wide spectrum of biological activities, including antimicrobial and anti-inflammatory effects, making them an attractive avenue for SAR exploration. hygeiajournal.com
Substituent Effects on the Imidazo[1,5-A]pyridine (B1214698) Ring System
Decorating the core imidazo[1,5-a]pyridine ring system with various substituents is a critical strategy for optimizing biological activity. The nature, position, and orientation of these substituents can profoundly influence the molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
The introduction of alkyl, aryl, and heteroaryl groups at various positions on the imidazo[1,5-a]pyridine ring allows for a thorough investigation of SAR. Research into derivatives for cognitive disorders associated with Alzheimer's disease has led to the development of potent and selective 5-HT4 receptor partial agonists based on this scaffold. nih.gov A focused SAR campaign resulted in the discovery of a lead compound with optimized ADME properties and efficacy in animal models. nih.gov
In the pursuit of anticancer agents, hybrid molecules incorporating the imidazo[1,5-a]pyridine scaffold with other pharmacophores, such as benzimidazole, have been synthesized. rsc.org Specific derivatives from this series demonstrated significant cytotoxic activity against a panel of human tumor cell lines, with GI50 values in the low micromolar range. rsc.org These studies underscore how complex aryl and heteroaryl substituents can confer potent biological activity.
| Compound Class | Substituent Example | Biological Target/Activity | Reported Potency | Reference |
|---|---|---|---|---|
| 5-HT4 Agonists | Undisclosed proprietary structures | Cognitive disorders (Alzheimer's) | Potent, selective, brain penetrant | nih.gov |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid | 3-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)imidazo[1,5-a]pyridine | Anticancer (Cytotoxicity) | GI50: 1.06-14.9 µM | rsc.org |
| Imidazo[1,5-a]pyridine-benzimidazole hybrid | 1-(4-fluorophenyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)imidazo[1,5-a]pyridine | Anticancer (Cytotoxicity) | GI50: 0.43-7.73 µM | rsc.org |
Halogenation is a cornerstone of modern medicinal chemistry, used to modulate a compound's lipophilicity, electronic character, metabolic stability, and binding affinity. The introduction of halogen atoms like fluorine, chlorine, or bromine onto the imidazo[1,5-a]pyridine core or its substituents can lead to significant changes in biological activity. researchgate.net The synthesis of derivatives such as 3-(4-chlorophenyl)- and 3-(4-bromophenyl)imidazo[1,5-a]pyridines has been reported. nih.gov
While specific SAR data on the biological effects of halogenation for this exact scaffold are emerging, studies on other azole heterocycles demonstrate that the type and position of a halogen can be critical. For instance, replacing fluorine with chlorine atoms has been shown to dramatically enhance antimicrobial effects in some series, while being detrimental in others, indicating that halogenation provides a powerful tool for fine-tuning therapeutic activity. nih.gov
| Compound Name | Halogen Substituent | Synthetic Context | Reference |
|---|---|---|---|
| 3-(4-Chlorophenyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | Chlorine on a phenyl substituent | Synthesized as a ligand for metal complexes | nih.gov |
| 3-(4-Bromophenyl)-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | Bromine on a phenyl substituent | Synthesized as a ligand for metal complexes | nih.gov |
Altering the pyridine (B92270) portion of the fused ring system represents a more fundamental modification to the scaffold. This can be achieved by changing the position or number of nitrogen atoms within the six-membered ring, a strategy known as scaffold hopping. For example, replacing the pyridine ring with a pyrimidine (B1678525) ring would yield an imidazo[1,5-a]pyrimidine. This bioisosteric replacement alters the core's electronic distribution and hydrogen-bonding capabilities. While not specific to the [1,5-a] isomer, related imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown promise as potent antileishmanial and antibacterial agents, providing a strong rationale for exploring such modifications. jst.go.jpacs.org
Conformational Analysis and Molecular Flexibility
The three-dimensional structure and flexibility of this compound derivatives are crucial determinants of their interaction with biological targets. Conformational analysis, through experimental techniques like X-ray crystallography and computational methods such as Density Functional Theory (DFT), reveals key structural features.
The core Imidazo[1,5-a]pyridine scaffold is an aromatic, bicyclic system that is generally planar. This planarity is a significant feature, influencing how the molecule can engage in π-π stacking interactions with residues in a protein's active site. However, the substituents at various positions, particularly the carboxylic acid group at position 1 and other groups on the pyridine or imidazole (B134444) ring, introduce degrees of molecular flexibility.
X-ray crystallography data of substituted imidazo[1,5-a]pyridines provides precise measurements of bond lengths and angles. For example, in 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one, the C1=O double bond length is approximately 1.235 Å, while the C1-N1 and C1-N2 bond lengths are around 1.395 Å and 1.353 Å, respectively. These values confirm the expected bond characteristics within the heterocyclic core and provide a baseline for understanding the electronic effects of various substituents. The flexibility primarily arises from the rotation around the single bonds connecting substituents to the rigid core, which allows the molecule to adopt different conformations to optimize its interaction with a biological target.
Table 1: Selected Bond Lengths in an Imidazo[1,5-a]pyridine Derivative
| Bond | Length (Å) |
|---|---|
| C1-N1 | 1.395(3) |
| C1-N2 | 1.353(4) |
| C1-O | 1.235(3) |
| C2-N2 | 1.390(4) |
| C4-Cl | 1.729(3) |
Data derived from the crystal structure of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For imidazopyridine derivatives, particularly isomers like imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines, 3D-QSAR studies have been instrumental in developing predictive models for various therapeutic targets. These models guide the design of new derivatives with enhanced potency.
Methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. These analyses generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity.
For instance, a 3D-QSAR study on imidazopyrimidine derivatives as potential antibacterial agents yielded robust CoMFA and CoMSIA models. The CoMFA model showed a cross-validated q² of 0.665 and a non-cross-validated r² of 0.872. The CoMSIA model gave a q² of 0.632 and an r² of 0.923, indicating strong predictive capability. Similarly, a study on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors produced highly predictive CoMFA and CoMSIA models, with q² values of 0.774 and 0.800, and r² values of 0.975 and 0.977, respectively. Another CoMSIA model developed for imidazopyridine-based B-Raf inhibitors, based on a pharmacophore alignment, demonstrated excellent predictive power with a q² of 0.621 and a predictive r² (r²_pred) of 0.885. rjpbr.com
These models are validated internally using techniques like leave-one-out cross-validation (q²) and externally by predicting the activity of a set of compounds not used in model generation (r²_pred). The high statistical significance of these models demonstrates their utility in forecasting the biological activity of novel this compound derivatives before their synthesis, thereby saving time and resources.
Table 2: Statistical Validation of 3D-QSAR Models for Imidazopyridine Derivatives
| Model Type | Target | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) |
|---|---|---|---|---|
| CoMFA | Antibacterial | 0.665 | 0.872 | Not Reported |
| CoMSIA | Antibacterial | 0.632 | 0.923 | Not Reported |
| CoMFA | Aurora A Kinase | 0.774 | 0.975 | 0.933 |
| CoMSIA | Aurora A Kinase | 0.800 | 0.977 | 0.959 |
Computational Tools for SAR Elucidation
The development of robust QSAR models relies on a suite of specialized computational software and methodologies. The process typically begins with the 3D modeling and conformational analysis of the molecules, often using programs that employ molecular mechanics or quantum chemistry methods like DFT.
For 3D-QSAR studies, software packages like SYBYL-X are commonly used. Within these packages, modules for CoMFA and CoMSIA calculate the steric and electrostatic fields (CoMFA) as well as hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) around a set of aligned molecules. The alignment of the compounds is a critical step and can be performed based on a common core structure (ligand-based alignment) or by docking them into the active site of a target protein (receptor-based alignment).
Partial Least Squares (PLS) regression is the statistical method predominantly used to derive the QSAR equations that correlate the variations in the molecular fields with the differences in biological activity. The visualization of the results as 3D contour maps is a key feature of these tools, providing medicinal chemists with intuitive visual guides for designing new molecules. For instance, a green contour map in a CoMFA steric field analysis indicates a region where bulky substituents are favored for higher activity, while a red contour in an electrostatic map might indicate where negative charge is preferred. Other software used in the broader workflow includes tools for molecular docking (e.g., AutoDock, GOLD, Glide) to understand binding modes and for pharmacophore modeling (e.g., PHASE, Catalyst) to identify the essential 3D arrangement of chemical features required for activity.
Pharmacological Profiling of Key Derivatives
In Vitro and In Vivo Comparative Studies
The pharmacological evaluation of newly synthesized this compound derivatives involves a tiered approach, starting with in vitro assays and progressing to in vivo models for the most promising compounds. These studies are designed to compare the potency, selectivity, and efficacy of different derivatives, providing critical data for structure-activity relationships.
In vitro studies often involve assessing the inhibitory activity of compounds against a specific enzyme or receptor. For example, in the development of imidazo[1,2-a]pyridine (B132010) derivatives as Cyclooxygenase-2 (COX-2) inhibitors, a series of 15 compounds were tested. The results showed potent and selective inhibitory effects, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) ranging from 0.05 to 0.13 µM. nih.gov Specifically, derivatives 5e , 5f , and 5j were identified as the most potent, each with an IC50 of 0.05 µM. nih.gov In another study, imidazoquinoxaline derivatives were evaluated for their cytotoxic activity against various human cancer cell lines, including melanoma (A375) and breast (MCF7) cancer. One derivative, EAPB0203 , showed significantly higher potency against the A375 cell line compared to the reference drugs fotemustine (B1673584) and imiquimod. nih.gov
Promising candidates from in vitro assays are then advanced to in vivo studies using animal models. For the potent COX-2 inhibitor 5j , its analgesic activity was confirmed in a mouse model, where it demonstrated a notable effect with an ED50 (the dose effective in 50% of the population) of 12.38 mg/kg. nih.gov Similarly, the anti-tumor efficacy of EAPB0203 was evaluated in athymic mice with melanoma xenografts. The compound caused a significant reduction in tumor size compared to both the control group and the fotemustine-treated group, validating its in vitro potential in a living system. nih.gov Another study on an imidazo[1,2-a]pyridine derivative (compound 42 ) as a STAT3 inhibitor for gastric cancer showed it could obviously suppress tumor growth in a xenograft mouse model. nih.gov
Table 3: Comparative Biological Activity of Key Imidazopyridine Derivatives
| Compound | Assay Type | Target/Model | Activity Metric | Result |
|---|---|---|---|---|
| 5j | In Vitro | COX-2 Enzyme | IC50 | 0.05 µM |
| 5j | In Vivo | Mouse Analgesia Model | ED50 | 12.38 mg/kg |
| EAPB0203 | In Vitro | A375 Melanoma Cells | Cytotoxicity | 6-110x more active than fotemustine |
| EAPB0203 | In Vivo | Melanoma Xenograft Mouse | Tumor Growth | Significant decrease vs. control |
| Compound 42 | In Vivo | Gastric Cancer Xenograft | Tumor Growth | Obvious suppression |
Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound with promising activity is systematically modified to improve its pharmacological profile. This includes enhancing potency, selectivity, and metabolic stability, while reducing toxicity. For the imidazopyridine class of compounds, several lead optimization strategies have been successfully applied.
One prominent example is the optimization of an imidazo[1,2-a]pyridine amide series for the treatment of tuberculosis. Starting with a lead compound, researchers systematically explored the structure-activity relationships. They found that the amide linker connected to the imidazopyridine core was essential for activity against Mycobacterium tuberculosis. acs.org Further SAR exploration revealed that introducing larger, more lipophilic biaryl ethers resulted in compounds with potent nanomolar activity. nih.govrsc.org This optimization campaign led directly to the identification of Q203 , a clinical candidate for treating multi-drug-resistant tuberculosis. acs.org
In the development of imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors, lead optimization focused on modifying substituents at the 7-position of the heterocyclic core. This led to the discovery that incorporating a 1-benzylpiperazinyl group provided favorable in vitro properties. researchgate.net Subsequent refinement of physicochemical properties, such as introducing solubilizing groups, was undertaken to improve oral bioavailability, culminating in the identification of CCT137690 , a potent and orally bioavailable preclinical candidate. researchgate.net
Another strategy involves improving the metabolic stability of lead compounds. In a series of imidazo[1,2-a]pyridine STAT3 inhibitors for gastric cancer, a systematic structural optimization was performed specifically to enhance metabolic stability, leading to the discovery of a more robust bioactive inhibitor. nih.gov These examples demonstrate that a combination of strategies, including modifying core substituents, enhancing lipophilicity or solubility, and improving metabolic properties, are key to successfully optimizing lead compounds derived from the imidazo[1,5-a]pyridine scaffold for clinical development.
Future Perspectives and Challenges in Research on Imidazo 1,5 a Pyridine 1 Carboxylic Acid
Development of Novel Synthetic Pathways for Sustainability and Efficiency
The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research for many years. rsc.org A variety of methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions, are available to construct this heterocyclic system from readily available starting materials. rsc.org One common approach involves the reaction of 2-aminopyridine (B139424) derivatives with α-halogenated carbonyl compounds. e3s-conferences.org More recent methodologies have focused on improving efficiency and sustainability.
Future research in the synthesis of Imidazo[1,5-A]pyridine-1-carboxylic acid and its derivatives is geared towards the principles of green chemistry. This includes the use of environmentally benign solvents like water and polyethylene (B3416737) glycol (PEG-400), and the development of catalyst-free or metal-free reaction conditions. acs.org For instance, some synthetic protocols for related imidazopyridines have successfully employed nonvolatile green catalysts like ammonium (B1175870) chloride in ethanol. acs.org Furthermore, techniques such as microwave-assisted and ultrasound-assisted synthesis are being explored to reduce reaction times and energy consumption. nih.govmdpi.com The development of one-pot, multicomponent reactions is another promising avenue, as these methods can significantly improve efficiency by reducing the number of synthetic steps and purification processes. nih.govorganic-chemistry.org A key challenge will be to adapt these sustainable methods to allow for the precise and high-yield synthesis of this compound with a wide range of functional groups, which is crucial for structure-activity relationship (SAR) studies. rsc.org
Exploration of Undiscovered Biological Targets and Therapeutic Areas
Imidazopyridine scaffolds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. e3s-conferences.orgmdpi.com Derivatives of the closely related imidazo[1,2-a]pyridine (B132010) have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.org Some have also been investigated as inhibitors of enzymes like the mammalian target of rapamycin (B549165) (mTOR) and diacylglycerol acyltransferase 2 (DGAT2), which are implicated in cancer and metabolic disorders, respectively. nih.govnih.govacs.org
A significant future direction for this compound research is the systematic exploration of its potential to modulate novel biological targets. High-throughput screening (HTS) of large compound libraries containing this compound derivatives against a wide array of enzymes and receptors could unveil previously unknown therapeutic applications. The structural similarity of imidazopyridines to purines suggests that they could interact with a variety of biological targets that recognize the purine (B94841) scaffold. The challenge lies in the resource-intensive nature of HTS and the subsequent need for extensive validation of any identified hits. Furthermore, a deeper understanding of the mechanism of action of existing imidazopyridine-based compounds is needed to guide the rational design of new derivatives for specific therapeutic areas. rsc.org
Integration of Artificial Intelligence and Machine Learning in Drug Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govmednexus.org These computational tools can significantly accelerate the identification of promising drug candidates, optimize their properties, and predict their efficacy and toxicity. researchgate.net For this compound, AI and ML can be employed in several key areas.
Virtual screening of vast chemical libraries can be performed to identify derivatives of this compound with a high probability of binding to a specific biological target. researchgate.net De novo drug design algorithms can generate novel molecular structures based on the this compound scaffold, optimized for desired pharmacological properties. springernature.com Furthermore, ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, which can help to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing. springernature.com The primary challenge in this area is the need for large, high-quality datasets to train accurate and reliable AI and ML models. The interpretability of these models can also be a hurdle, as it is not always clear how they arrive at their predictions. researchgate.net
Nanotechnology and Drug Delivery Systems for this compound
Nanotechnology offers innovative solutions to many of the challenges associated with drug delivery, such as poor solubility, low bioavailability, and off-target side effects. ijnc.irnih.gov By encapsulating therapeutic agents in nanoscale carriers, it is possible to improve their delivery to the target site and control their release over time. mdpi.com For this compound, nanotechnology-based drug delivery systems could offer several advantages.
Liposomes, polymeric nanoparticles, and other nanocarriers can be used to encapsulate this compound, potentially improving its solubility and protecting it from degradation in the body. nih.govfrontiersin.org The surface of these nanoparticles can be modified with targeting ligands, such as antibodies or peptides, to facilitate the specific delivery of the drug to diseased cells or tissues, thereby increasing its efficacy and reducing systemic toxicity. mdpi.com Controlled-release formulations can also be developed to maintain a therapeutic concentration of the drug over an extended period, which could improve patient compliance. The main challenges in this area include the biocompatibility and long-term safety of the nanomaterials used, as well as the scalability of the manufacturing processes for clinical applications. ijnc.ir
Addressing Pharmacokinetic and Pharmacodynamic Challenges
The successful development of any new drug candidate is highly dependent on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. For imidazopyridine derivatives, challenges such as poor solubility, metabolic instability, and off-target effects have been noted. acs.org For instance, in the optimization of imidazopyridine-based inhibitors of DGAT2, a key modification was the insertion of a sp3-hybridized carbon center to improve metabolic liability and off-target pharmacology. nih.govacs.org
Future research on this compound will need to focus on optimizing its ADMET profile. This will involve detailed structure-property relationship (SPR) studies to understand how modifications to the molecular structure affect its pharmacokinetic and pharmacodynamic properties. acs.org A significant challenge is to achieve a balance between potency, selectivity, and a favorable pharmacokinetic profile. For example, modifications that improve a compound's activity may have a detrimental effect on its solubility or metabolic stability. acs.org Overcoming these hurdles will require an iterative process of molecular design, synthesis, and in vitro and in vivo testing.
Ethical Considerations and Regulatory Aspects of Drug Development
The development of any novel therapeutic agent is subject to a stringent regulatory framework and raises important ethical considerations. meetlifesciences.com The primary goal of these regulations is to ensure the safety and efficacy of new drugs before they are made available to the public. drugbank.com The ethical principles of autonomy, beneficence, non-maleficence, and justice must be upheld throughout the drug development process. researchgate.net
For a new chemical entity like this compound, the regulatory pathway to market approval is a long and complex process, often taking 10-15 years and costing billions of dollars. drugbank.com This process involves extensive preclinical testing to assess the compound's safety and efficacy in laboratory and animal models, followed by a series of clinical trials in humans. drugbank.com Key regulatory challenges include providing comprehensive documentation of all research and manufacturing processes, ensuring data integrity, and adhering to Good Manufacturing Practices (GMPs). pharmexec.comzenovel.com
From an ethical perspective, researchers must ensure that the potential benefits of a new drug outweigh the risks, particularly when it comes to clinical trials involving human subjects. nih.gov Informed consent is a cornerstone of ethical clinical research, ensuring that participants have a thorough understanding of the study before they agree to participate. lindushealth.com The protection of vulnerable populations, such as children and individuals with cognitive impairments, is another critical ethical consideration. lindushealth.com Furthermore, there is an ethical imperative to share research data, including the results of failed trials, to advance scientific knowledge and prevent the unnecessary repetition of experiments. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
